
1-phényl-2-(1H-1,2,4-triazol-1-yl)éthanone
Vue d'ensemble
Description
“1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone” is a compound with the molecular formula C10H9N3O . In the molecule of this compound, the triazole and phenyl rings are nearly perpendicular to each other, with a dihedral angle of 88.72 (4)° .
Synthesis Analysis
The title compound was synthesized by the reaction of 1H-1,2,4-triazole with 2-bromo-1-phenylethanone . To a vigorously stirred suspension of 1H-1,2,4-triazole (1105 mg, 16 mmol) and 2-bromo-1-phenylethanone (1990 mg, 10 mmol) in acetone (6 ml) was added triethylamine (2.2 ml) dropwise over a period of 1 hour .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone” include a density of 1.2±0.1 g/cm3, a boiling point of 381.4±44.0 °C at 760 mmHg, and a flash point of 184.4±28.4 °C . The compound has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .
Applications De Recherche Scientifique
Activité anticonvulsivante
Ce composé a été étudié pour son potentiel dans le traitement des crises. Des recherches indiquent une bonne protection contre les crises induites chimiquement, suggérant son utilité dans le développement de thérapies anticonvulsivantes .
Activité antimicrobienne
Des composés contenant un groupement 1,2,4-triazole ont été synthétisés et évalués pour leurs propriétés antimicrobiennes. Ils montrent un potentiel contre diverses souches bactériennes, ce qui pourrait conduire à de nouveaux agents antibactériens .
Découverte de médicaments
Le cycle 1,2,4-triazole est une caractéristique commune dans la découverte de médicaments en raison de ses propriétés pharmacologiques. Il participe à la création de composés ayant des effets thérapeutiques potentiels .
Synthèse organique
Les 1,2,4-triazoles servent d'intermédiaires importants dans la synthèse organique. Ils sont utilisés pour construire des molécules plus complexes pour diverses applications chimiques .
Chimie des polymères
Ces composés sont également utilisés en chimie des polymères pour créer de nouveaux matériaux avec des caractéristiques et des applications spécifiques .
Chimie supramoléculaire
En chimie supramoléculaire, les 1,2,4-triazoles sont utilisés pour concevoir des molécules qui peuvent former des structures complexes par le biais d'interactions non covalentes .
Bioconjugaison et biologie chimique
Ils jouent un rôle dans les techniques de bioconjugaison utilisées en biologie chimique pour relier des biomolécules les unes aux autres ou à des structures synthétiques .
Imagerie fluorescente et science des matériaux
Le système cyclique triazole est utilisé en imagerie fluorescente et en science des matériaux en raison de sa stabilité et de ses propriétés électroniques, qui sont essentielles pour ces domaines .
Orientations Futures
Propriétés
IUPAC Name |
1-phenyl-2-(1,2,4-triazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-10(6-13-8-11-7-12-13)9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGNQUOYJPSWRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377518 | |
| Record name | 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24814664 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
58905-26-3 | |
| Record name | 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone and what are its key structural features?
A1: 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone consists of a phenyl ring connected to a 1,2,4-triazole ring via an ethanone bridge. X-ray diffraction analysis revealed that the triazole and phenyl rings are nearly perpendicular to each other, with a dihedral angle of 88.72° []. This specific spatial arrangement influences the compound's interactions with other molecules and might impact its potential biological activities.
Q2: What types of intermolecular interactions have been observed for this compound in the solid state?
A2: Crystallographic studies revealed that 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone molecules interact with each other through a combination of weak forces. These include C—H⋯O and C—H⋯N hydrogen bonds, C—H⋯π contacts between triazole rings and between phenyl and triazole rings, and weak π–π interactions between the triazole and phenyl rings []. These interactions contribute to the stability and packing arrangement within the crystal lattice.
Q3: Has 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone been investigated for its potential biological activities?
A3: Yes, derivatives of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone, specifically O-alkyl, O-aryl, and O-{Z-[1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethylidene]amino} phosphorothioates, have been synthesized and assessed for insecticidal and fungicidal activities []. Results indicated promising activity against aphids and certain fungal species. Additionally, a derivative containing a 1,3-dithiolan-2-ylidene moiety displayed notable fungicidal effects []. These findings highlight the potential of this compound class for agricultural applications.
Q4: Have any structure-activity relationship (SAR) studies been conducted on 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone derivatives?
A4: While comprehensive SAR studies are limited, research suggests that modifications to the core structure can significantly impact biological activity. For instance, introducing various substituents on the oxime group of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone oxime led to variations in fungicidal and insecticidal activity [, ]. These observations emphasize the importance of exploring structural modifications to optimize desired biological effects.
Q5: Are there any reported synthetic routes for 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone and its derivatives?
A5: Researchers have successfully synthesized 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone derivatives through various methods. One approach involves condensing 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone oxime with different thiophosphoryl chlorides []. Another method utilizes benzoyl hydrazide and 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone as starting materials, followed by a reaction with acetic anhydride []. These established synthetic routes allow for further exploration and modification of this compound class.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



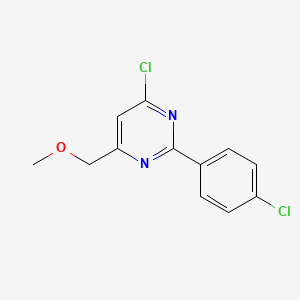
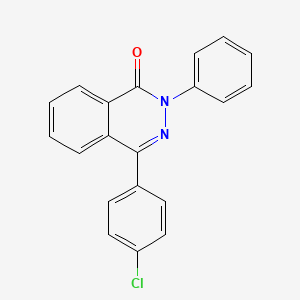

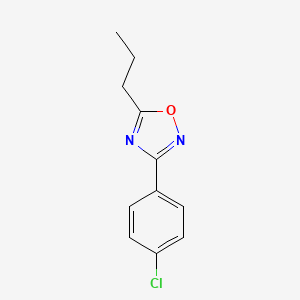

![4-Chloro-3-[(3-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B1607950.png)
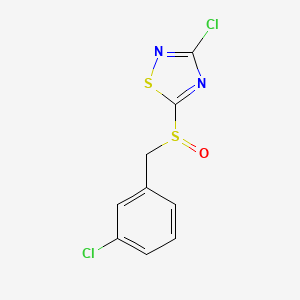
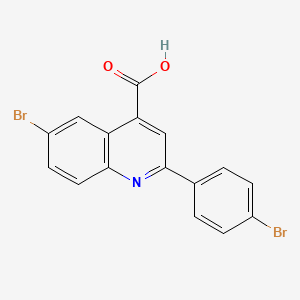
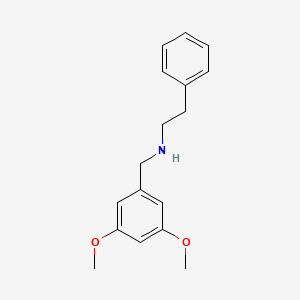
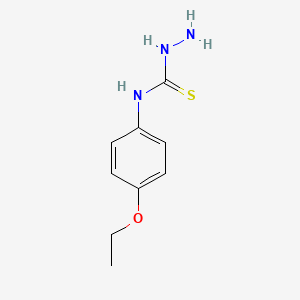
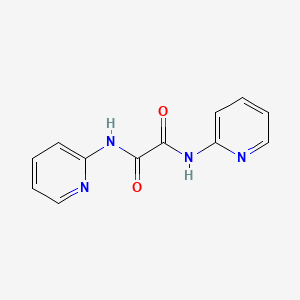
![[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid](/img/structure/B1607958.png)
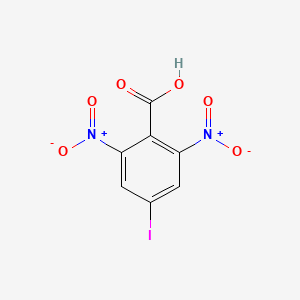
![4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1607962.png)